

Application Notes and Protocols: Barusiban as a Negative Control in Oxytocin Research

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Compound of Interest

Compound Name: Barusiban

Cat. No.: B1609675

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Introduction

Barusiban, also known as FE 200440, is a potent and highly selective antagonist of the oxytocin receptor (OTR).[1][2][3][4] As a synthetic cyclic heptapeptide analogue of oxytocin, **Barusiban** serves as an invaluable tool in oxytocin research, particularly as a negative control to elucidate the specific effects of oxytocin-mediated signaling.[5] Its high affinity for the human OTR, with an approximately 300-fold greater selectivity over the vasopressin V1a receptor, distinguishes it from less selective antagonists like Atosiban.[5][6][7] This selectivity is crucial for discerning the precise physiological roles of oxytocin without the confounding effects of cross-reactivity with the vasopressin system. These application notes provide detailed protocols for the use of **Barusiban** in both in vitro and in vivo experimental settings to ensure robust and reproducible results.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **Barusiban** in comparison to the dual oxytocin/vasopressin antagonist, Atosiban. This data is essential for designing experiments and interpreting results.

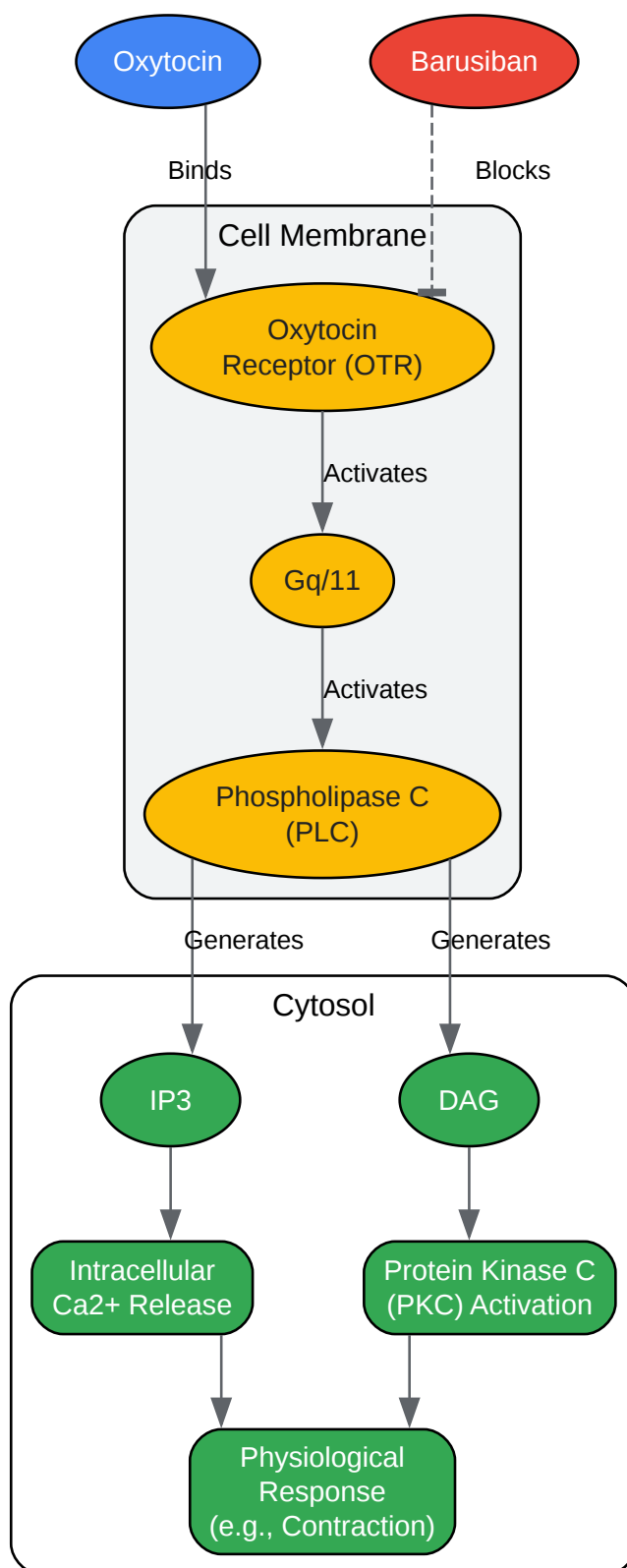
Parameter	Barusiban	Atosiban	Species/System	Reference
Binding Affinity (K _i)	0.8 nM	7.86 - 7.81 (pA ₂)	Human Myometrium	[2][8][9]
IC ₅₀	12.7 ng/mL	47.4 ng/mL	Cynomolgus Monkey (in vivo)	[6]
Receptor Selectivity	~300-fold for OTR over V1aR	Binds to both OTR and V1aR	Human cloned receptors	[5][6]
Duration of Action	>13-15 hours	1-3 hours	Cynomolgus Monkey (in vivo)	[6][10]

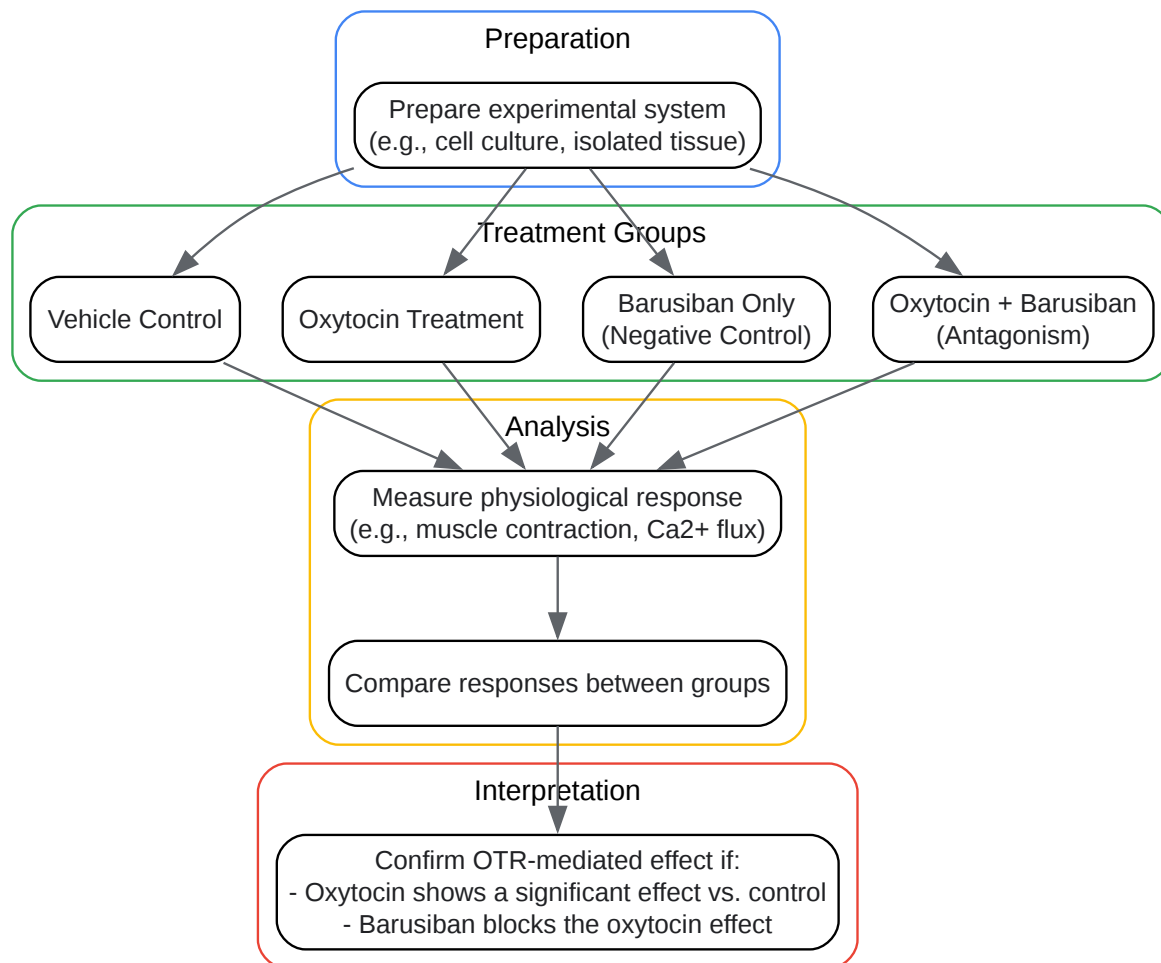
Signaling Pathways and Experimental Workflow

To effectively utilize **Barusiban** as a negative control, it is critical to understand the signaling pathway it inhibits and the general workflow of experiments.

Oxytocin Signaling Pathway and Barusiban Inhibition

Oxytocin binding to its G-protein coupled receptor (OTR) primarily activates the Gq/11 protein. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which contribute to physiological responses like smooth muscle contraction. **Barusiban**, as a competitive antagonist, blocks oxytocin from binding to the OTR, thereby inhibiting this entire downstream signaling cascade.





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